molecular formula C5H2N4O6 B14450465 2,4,6-Trinitropyridine CAS No. 78013-51-1

2,4,6-Trinitropyridine

Cat. No.: B14450465
CAS No.: 78013-51-1
M. Wt: 214.09 g/mol
InChI Key: AWNMZFMTHFYBIE-UHFFFAOYSA-N
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Description

2,4,6-Trinitropyridine is a chemical compound with the molecular formula C₅H₂N₄O₆. It is a derivative of pyridine, characterized by the presence of three nitro groups at the 2, 4, and 6 positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the highly reactive nature of the compound and the potential hazards associated with its production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trinitropyridine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other high-energy materials and intermediates in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic compounds.

    Industry: Utilized in the production of explosives, propellants, and other energetic materials

Mechanism of Action

The mechanism of action of 2,4,6-Trinitropyridine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include electron transfer processes and the formation of radical species, contributing to its high reactivity and energy release .

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a pyridine ring.

    2,4,6-Trinitrophenol (Picric Acid): Contains a phenol group instead of a pyridine ring.

    2,4,6-Trinitroaniline: Contains an amino group instead of a pyridine ring.

Uniqueness: 2,4,6-Trinitropyridine is unique due to its pyridine ring, which imparts different chemical properties compared to other trinitro compounds.

Properties

CAS No.

78013-51-1

Molecular Formula

C5H2N4O6

Molecular Weight

214.09 g/mol

IUPAC Name

2,4,6-trinitropyridine

InChI

InChI=1S/C5H2N4O6/c10-7(11)3-1-4(8(12)13)6-5(2-3)9(14)15/h1-2H

InChI Key

AWNMZFMTHFYBIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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